1-(2-Chloropyridin-4-yl)propan-1-ol
Overview
Description
1-(2-Chloropyridin-4-yl)propan-1-ol is a chemical compound with the molecular formula C8H10ClNO. It is a versatile small molecule scaffold used in various scientific research and industrial applications. The compound features a chloropyridine ring attached to a propanol group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 1-(2-Chloropyridin-4-yl)propan-1-ol can be achieved through several routes. One common method involves the reaction of 2-chloropyridine with propanal in the presence of a reducing agent. The reaction conditions typically include a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux to facilitate the reaction, resulting in the formation of this compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(2-Chloropyridin-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridine ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines, thiols, or alkoxides.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-(2-Chloropyridin-4-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It plays a role in the synthesis of potential drug candidates for various therapeutic areas, including oncology, neurology, and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridin-4-yl)propan-1-ol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate the activity of the target proteins, leading to various physiological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
1-(2-Chloropyridin-4-yl)propan-1-ol can be compared with other similar compounds, such as:
4-Acetyl-2-chloropyridine: This compound features a similar chloropyridine ring but with an acetyl group instead of a propanol group.
2-(2-Chloropyridin-4-yl)propan-2-ol: This compound has a similar structure but with a different substitution pattern on the propanol group.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable tool in synthetic and medicinal chemistry .
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-7(11)6-3-4-10-8(9)5-6/h3-5,7,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBKJGXKYLHXJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=NC=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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